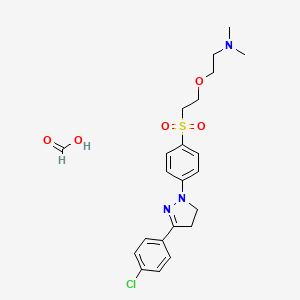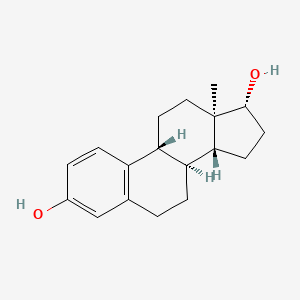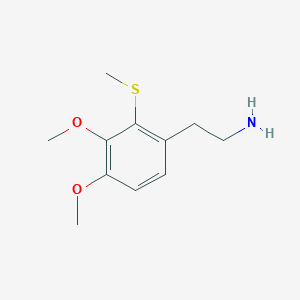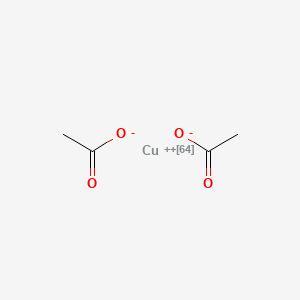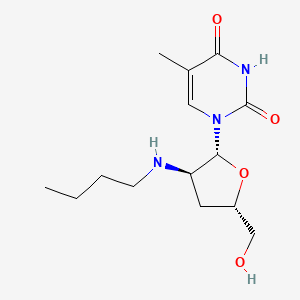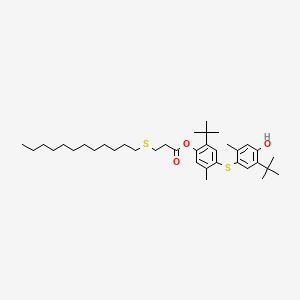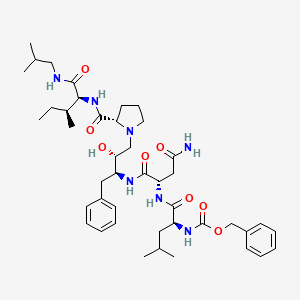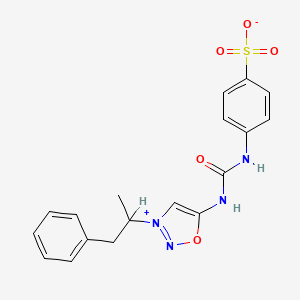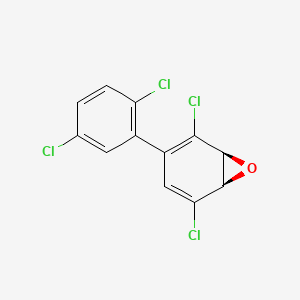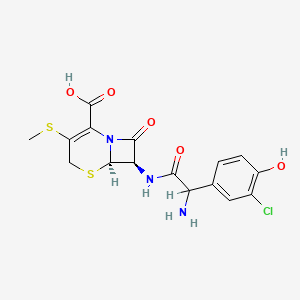
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a cephem nucleus, making it a valuable subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic molecules. The process often includes:
Formation of the cephem nucleus: This is achieved through a series of cyclization reactions.
Introduction of the amino and chloro-hydroxyphenyl groups: These groups are added through nucleophilic substitution reactions.
Methylthio group addition:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic due to its cephem structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of cell wall synthesis in bacteria, making it a potential antibiotic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Amino-3-methylthio-3-cephem-4-carboxylic acid
- 7-(2-Amino-2-phenylacetamido)-3-methylthio-3-cephem-4-carboxylic acid
Uniqueness
What sets 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
87950-82-1 |
|---|---|
Molekularformel |
C16H16ClN3O5S2 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
(6R,7R)-7-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methylsulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S2/c1-26-9-5-27-15-11(14(23)20(15)12(9)16(24)25)19-13(22)10(18)6-2-3-8(21)7(17)4-6/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10?,11-,15-/m1/s1 |
InChI-Schlüssel |
ZYSLMYVNRJALOB-HUFXEGEASA-N |
Isomerische SMILES |
CSC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Kanonische SMILES |
CSC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


